3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine
Description
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine is a fluorinated piperazine derivative characterized by a trifluoromethylphenyl group at the N-1 position and a propyl substituent at the C-3 position of the piperazine ring. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic properties in drug discovery . TFMPP, a serotonin receptor ligand, exhibits agonist activity at 5-HT1B receptors and has been investigated for antinociceptive and sympatholytic effects . The addition of the propyl group in this compound may modulate receptor binding affinity or metabolic pathways compared to simpler analogs .
Properties
IUPAC Name |
3-propyl-1-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c1-2-4-12-10-19(8-7-18-12)13-6-3-5-11(9-13)14(15,16)17/h3,5-6,9,12,18H,2,4,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPBLNVFJAGYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One of the primary methods involves constructing the piperazine ring first, followed by the introduction of the propyl substituent and the 3-(trifluoromethyl)phenyl group.
According to patent HU190546B, the process begins with the preparation of N-(3-trifluoromethylphenyl)piperazine. The piperazine ring is constructed or obtained, then the propyl group is introduced typically via alkylation at the nitrogen atom of the piperazine ring.
The alkylation step can use appropriate alkyl halides or alkyl amines under conditions favoring selective substitution at the nitrogen site. For example, propargyl substituents can be introduced into N-(3-trifluoromethylphenyl)piperazine to yield the desired derivative.
Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) and the presence of acid-binding agents such as sodium carbonate to neutralize acidic by-products. Elevated temperatures (100–180°C) are used to drive the reaction forward efficiently.
N-Alkylation of Piperazine with Propyl Groups
The propyl substituent on the piperazine nitrogen can be introduced via N-alkylation using propyl halides (e.g., propyl bromide or chloride) or related alkylating agents. This reaction typically occurs in polar aprotic solvents to enhance nucleophilicity of the piperazine nitrogen.
Base-mediated or reductive N-alkylation methods are also employed to achieve the substitution. These methods provide good yields and allow for functional group tolerance.
The alkylation is selective for the nitrogen atom due to its nucleophilicity and can be controlled to avoid over-alkylation by stoichiometric adjustment and reaction monitoring.
Use of Substituted Piperazines and Aromatic Coupling
The 3-(trifluoromethyl)phenyl moiety is introduced via coupling reactions with substituted piperazines. This can be achieved by reacting halogenated trifluoromethylbenzene derivatives with piperazine under nucleophilic aromatic substitution conditions.
For example, a compound of formula 11 (a halogenated trifluoromethylbenzene) can be reacted with piperazine derivatives in solvents like DMSO, with acid-binding agents, at elevated temperatures to form the N-aryl piperazine structure.
This method is advantageous for its straightforward approach and good regioselectivity, allowing the trifluoromethylphenyl group to be precisely positioned at the nitrogen of the piperazine ring.
Stepwise Synthesis Using Thiosemicarbazide Intermediates (Related Piperazine Analogues)
In related research on piperazine-containing compounds with biological activity, thiosemicarbazide intermediates are synthesized first from commercially available reagents. These intermediates are then condensed with aldehydes to form piperazine derivatives.
While this method is more specific to analogs of Triapine, it illustrates the utility of stepwise synthesis involving piperazine ring functionalization and substituent introduction.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
The presence of the trifluoromethyl group on the phenyl ring significantly influences the electronic properties of the molecule, affecting reactivity during synthesis. Using halogenated trifluoromethylbenzenes facilitates nucleophilic aromatic substitution due to the electron-withdrawing effect of CF3.
Alkylation reactions require careful control of temperature and stoichiometry to avoid multiple substitutions or side reactions.
Solvents like DMSO are preferred for their polarity and ability to dissolve both organic and inorganic reagents, improving reaction rates.
Acid-binding agents such as sodium carbonate neutralize acidic by-products, enhancing yield and purity.
Microwave-assisted synthesis has been demonstrated in related piperazine analogs to improve reaction times and yields, suggesting potential application in this compound's preparation.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Neurotransmitter Interactions
Research indicates that compounds similar to 3-propyl-1-[3-(trifluoromethyl)phenyl]piperazine interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can modulate neurotransmitter activity, suggesting potential applications in treating neurological disorders.
Potential Effects:
- Serotonin Reuptake Inhibition: Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in managing depression and anxiety disorders .
- Dopaminergic Activity: The compound may also influence dopaminergic pathways, which are significant in conditions like schizophrenia and Parkinson's disease.
Case Studies and Research Findings
- Antimycobacterial Activity: A study evaluated the biological activity of piperazine derivatives against Mycobacterium tuberculosis. Compounds with similar structures exhibited significant antimicrobial properties, indicating that this compound could be explored for anti-tuberculosis applications .
- Cytotoxicity Studies: In vitro studies on cell lines such as HepG2 (human liver cancer cells) demonstrated that certain piperazine derivatives could inhibit cell viability effectively. This suggests potential uses in cancer therapy .
Toxicological Considerations
While the pharmacological potential is promising, it is essential to consider the toxicological profiles of piperazine derivatives. Some studies have indicated that these compounds can exhibit neurotoxic effects at certain concentrations, necessitating further investigation into their safety profiles before clinical applications .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Notes |
|---|---|---|---|
| This compound | Structure | Neurotransmitter modulation | Potential SSRI |
| 1-[2-Hydroxypropyl-{(3-trifluoromethyl)-phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride | Structure | Antimycobacterial | Effective against Mtb H37Ra |
| 4-(substituted phenyl)-/4-diphenylmethylpiperazin-1-ium derivatives | Structure | Cytotoxicity against cancer cells | Varied efficacy based on substitution |
Mechanism of Action
The mechanism of action of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. It functions as a full agonist at all sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This interaction leads to the modulation of serotonin levels, affecting mood, cognition, and other physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine can be contextualized by comparing it to structurally related piperazine derivatives. Key compounds and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Structural and Functional Insights
Role of the Trifluoromethyl Group :
- The -CF₃ group in TFMPP and related compounds enhances binding to serotonin receptors (5-HT1A/1B) due to its electron-withdrawing properties and hydrophobic interactions . In coumarin-piperazine hybrids, this group is critical for acetylcholinesterase (AChE) inhibition, outperforming chlorine or hydrogen substituents .
Impact of Piperazine Substitutions :
- Propyl Group (C-3) : The propyl substituent in this compound may improve metabolic stability by reducing oxidative deamination, a common degradation pathway for piperazines .
- Chloro/Methoxy Groups : 1-(3-Chlorophenyl)piperazine exhibits variable SND modulation, while 1-(4-methoxyphenyl)piperazine shows reduced steric effects, making it suitable for molecular imprinting applications .
Linker Modifications :
- In compound 7e , a pentanamide linker between the piperazine and thiophenyl groups enhances dopamine D2 receptor (D2R) binding, achieving 45% synthetic yield . This contrasts with shorter linkers in SC212, which prioritize antipsychotic activity .
Receptor Selectivity :
- TFMPP’s 5-HT1B agonism is reversed by spiperone (a 5-HT1A antagonist), highlighting subtype-specific interactions . In contrast, this compound’s propyl group may shift selectivity toward other targets, such as dopamine or sigma receptors, though empirical data are lacking .
Table 2: Pharmacological Data for Select Compounds
Biological Activity
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine, often referred to as 3-Pr-TFMPP, is a compound that belongs to the class of substituted piperazines. Its biological activity has garnered interest due to its structural similarities to other known psychoactive substances and its potential interactions with neurotransmitter systems, particularly serotonin receptors.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉F₃N₂
- Molecular Weight : 284.31 g/mol
- IUPAC Name : this compound
The compound features a piperazine ring substituted at the first position with a 3-(trifluoromethyl)phenyl group and at the third position with a propyl group. This unique substitution pattern is believed to influence its biological properties, particularly its interaction with serotonin receptors.
Research indicates that 3-Pr-TFMPP acts primarily as a serotonin receptor agonist , particularly targeting the 5-HT1B receptor. This interaction mimics the effects of serotonin, leading to alterations in mood, perception, and cognition. Animal model studies have demonstrated that activation of these receptors can result in increased head-twitch behavior, a common indicator of serotonergic activity, alongside changes in body temperature regulation.
Potential Therapeutic Applications
The serotonergic activity of 3-Pr-TFMPP suggests potential applications in neurological research and therapeutic development. Compounds with similar structures have been explored for their roles in treating mood disorders, anxiety, and other neuropsychiatric conditions due to their ability to modulate neurotransmitter systems .
Comparative Biological Activity
To better understand the biological activity of 3-Pr-TFMPP, it is useful to compare it with related compounds:
Animal Studies
In various animal models, 3-Pr-TFMPP has been shown to produce significant behavioral changes consistent with serotonergic activity. For instance, studies have documented increased locomotion and altered sensory processing following administration of this compound.
In Vitro Studies
In vitro assays have demonstrated that 3-Pr-TFMPP binds effectively to serotonin receptors, indicating its potential utility in drug design aimed at modulating serotonin-related pathways. The binding affinity data suggest that modifications to the piperazine structure could enhance or alter its pharmacological profile .
The synthesis of 3-Pr-TFMPP typically involves the reaction of a suitable propyl halide with 1-[3-(trifluoromethyl)phenyl]piperazine under basic conditions. Common solvents include ethanol or methanol, and reactions are generally conducted at elevated temperatures to ensure complete conversion.
Conclusion and Future Directions
While specific biological activities of this compound are not extensively documented, its structural characteristics suggest significant potential for further research. The compound's interactions with serotonin receptors highlight its relevance in neuropharmacology and warrant additional studies to explore its therapeutic applications.
Future research should focus on:
- Detailed pharmacokinetic studies.
- Exploration of potential side effects.
- Development of derivatives with enhanced efficacy and selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine, considering yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of the piperazine core with 3-(trifluoromethyl)phenyl groups can be achieved using propargyl bromide or similar reagents in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity . For propyl chain introduction, reductive amination or alkylation under inert conditions is recommended. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1.2 equivalents of alkylating agents) improves yields .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms piperazine ring integrity. Aromatic protons from the 3-(trifluoromethyl)phenyl group appear as distinct multiplets (~6.8–7.5 ppm), while propyl chain signals are observed at δ 0.8–1.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₈F₃N₂) and detects isotopic patterns from fluorine atoms .
- X-ray Crystallography : If crystalline, this confirms 3D conformation and bond angles, critical for understanding receptor interactions .
Q. What in vitro assays are suitable for initial pharmacological profiling?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]spiperone for 5-HT₂A). Compare IC₅₀ values with reference compounds .
- Antimicrobial Testing : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), reporting MIC values .
- CYP Inhibition Assays : Test metabolic stability using human liver microsomes and monitor interactions with CYP isoforms (e.g., CYP3A4, CYP2D6) via fluorogenic substrates .
Advanced Research Questions
Q. How can researchers design derivatives to enhance selectivity for specific neurotransmitter receptors?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., propyl chain length, trifluoromethyl position) and evaluate binding affinity shifts. For dopamine D3 selectivity, bulky substituents at the piperazine N4 position reduce off-target binding .
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with receptor binding pockets. Focus on hydrophobic contacts (trifluoromethyl group) and hydrogen bonds with conserved residues (e.g., Asp110 in 5-HT₂A) .
- Functional Assays : Measure intracellular cAMP levels or β-arrestin recruitment to distinguish agonist/antagonist profiles .
Q. How can contradictions in reported biological activities across studies be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. CHO), buffer pH, and incubation time. Validate findings using orthogonal assays (e.g., calcium flux vs. radioligand binding) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies. For example, N-dealkylation products could exhibit unintended receptor activity .
- Cross-Study Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from multiple sources, adjusting for batch effects or methodological biases .
Q. What computational strategies predict metabolic stability and toxicity?
- Methodological Answer :
- In Silico Metabolism Prediction : Tools like MetaPrint2D or CypReact simulate phase I/II metabolism (e.g., oxidation at the piperazine ring or propyl chain) and highlight labile sites .
- Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity or cardiotoxicity based on structural descriptors like logP and topological polar surface area (TPSA) .
- ADME Modeling : Predict bioavailability and blood-brain barrier penetration using SwissADME, incorporating parameters like molecular weight (<500 Da) and hydrogen bond donors (<5) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
